N-(2-Hydroxyethyl)benzenesulfinamide

Hydrogen-bond basicity Oxidation state Medicinal chemistry

This organosulfur small molecule features a distinctive S(IV) sulfinamide core and a terminal primary hydroxyl group. Unlike common sulfonamide building blocks, it enables acid-catalyzed dynamic combinatorial library (DCL) generation followed by mild oxidative lock-in—a unique workflow for Factor Xa inhibitor discovery. It serves as a critical scaffold for FKBP12 PPIase binding, providing an H-bond acceptor interaction absent in sulfonamide analogs (PDB: 8chl). The racemic sulfur center also makes it an essential benchmark substrate for developing novel asymmetric resolution catalysts.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 88687-12-1
Cat. No. B14376941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)benzenesulfinamide
CAS88687-12-1
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)NCCO
InChIInChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
InChIKeyIELFVWKUFDTLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)benzenesulfinamide (CAS 88687-12-1): Structural and Functional Classification for R&D Procurement


N-(2-Hydroxyethyl)benzenesulfinamide (CAS 88687-12-1) is an organosulfur small molecule belonging to the sulfinamide class, characterized by a stereogenic S(O)–N core (S(IV) oxidation state) rather than the S(VI) sulfonamide group commonly encountered in medicinal chemistry [1]. With a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol, it features both a benzenesulfinyl pharmacophore and a terminal primary alcohol on the N-alkyl chain, which provides a reactive handle for further derivatization . The compound is a structural hybrid positioned between simple aromatic sulfinamides (e.g., benzenesulfinamide) and functionalized amino-alcohol building blocks, giving it a distinct profile among sulfur-containing reagents.

Why N-(2-Hydroxyethyl)benzenesulfinamide Cannot Be Replaced by In-Class Analogs Without Validation


Substitution within the sulfinamide family is non-trivial because even minor structural modifications—such as converting the sulfinyl (S=O) sulfur to a sulfonyl (O=S=O) group, swapping the N-alkyl chain, or altering the aromatic substitution pattern—can profoundly shift hydrogen-bonding capacity, oxidation potential, hydrolytic stability, and chiral recognition properties [1]. The hydroxyethyl arm in N-(2-hydroxyethyl)benzenesulfinamide simultaneously modulates hydrophilicity (predicted LogP ~1.55 versus ~0.58 for its sulfonamide counterpart) and provides a nucleophilic hydroxyl group absent in N-methyl- or N-unsubstituted benzenesulfinamides, precluding simple interchange without experimental re-optimization [2].

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)benzenesulfinamide Procurement Decisions


Sulfinamide (S(IV)) vs. Sulfonamide (S(VI)): Oxidation-State-Driven Hydrogen-Bond Basicity

N-(2-Hydroxyethyl)benzenesulfinamide possesses a sulfinyl (S=O) group at the S(IV) oxidation state, distinguishing it from the corresponding sulfonamide (S(VI), CAS 59724-42-4). Infrared hydrogen-bonding studies on N,N-disubstituted sulfinamides versus sulfonamides demonstrate that the S=O group in sulfinamides is the primary hydrogen-bond acceptor site, with measured phenol OH stretching frequency shifts (Δν) reflecting quantitatively different ground-state basicities compared to sulfonamide S=O acceptors [1]. The lower oxidation state sulfur also confers a lower oxidation potential (~0.5 V for the sulfenamide→sulfinamide→sulfonamide progression), enabling selective oxidative conversion to the sulfonamide under mild conditions, a transformation not available to the pre-oxidized sulfonamide analog [2].

Hydrogen-bond basicity Oxidation state Medicinal chemistry

Lipophilicity Differentiation: Predicted LogP of N-(2-Hydroxyethyl)benzenesulfinamide vs. Its Sulfonamide Analog

The predicted partition coefficient (XLogP/LogP) for N-(2-hydroxyethyl)benzenesulfinamide is 1.55, according to computational physicochemical property databases [1]. This is substantially higher than the LogP of 0.58 reported for the corresponding sulfonamide analog (N-(2-hydroxyethyl)benzenesulfonamide, CAS 59724-42-4) [2]. The ~1 log unit difference reflects the reduced polarity of the sulfinyl group relative to the sulfonyl group, translating to greater predicted membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrolytic Stability of the Sulfinamide Bond: Kinetic Evidence for Acid-Catalyzed Hydrolysis Rates

Benzenesulfinamides bearing electron-donating substituents on the nitrogen leaving group exhibit characteristic downward breaks in pH-rate profiles during acid-catalyzed hydrolysis, as demonstrated for compounds including N-(4-ethylphenyl)-benzenesulfinamide and N-(4-fluorophenyl)-benzenesulfinamide [1]. Hydrolysis rates increase with both acid and halide ion concentration, and benzenesulfinyl substrates with electron-donating groups on the sulfinyl aromatic ring and electron-withdrawing groups on the leaving group nitrogen show accelerated kinetics [2]. The N-(2-hydroxyethyl) substituent, being an alkylamine (electron-donating relative to aryl amines), is predicted to exhibit distinct hydrolysis kinetics compared to N-aryl benzenesulfinamides, directly impacting shelf-life and reaction condition selection.

Hydrolytic stability Acid catalysis Reaction kinetics

Chiral Auxiliary Potential: Sulfur Stereogenicity vs. Achiral N-(2-Hydroxyethyl)benzenesulfinamide

Established chiral sulfinamide auxiliaries—including tert-butanesulfinamide (Ellman's), p-toluenesulfinamide (Davis'), and 2,4,6-trimethylbenzenesulfinamide—rely on configurationally stable stereogenic sulfur centers that do not undergo inversion under standard conditions [1]. N-(2-Hydroxyethyl)benzenesulfinamide differs critically: as typically supplied, it is racemic at sulfur, meaning procurement of enantiopure material requires verification of enantiomeric excess. Racemic sulfinamides can be resolved enzymatically; for example, Subtilisin E catalyzed the resolution of N-acyl arylsulfinamides with E > 150 for para-substituted benzenesulfinamides, achieving >99% ee [2].

Chiral auxiliary Stereogenic sulfur Asymmetric synthesis

Protein Binding and H-Bond Acceptor Architecture: Sulfinamide vs. Sulfonamide in FKBP12 Ligand Design

A systematic structural biology study comparing sulfonamide, sulfinamide, and sulfonimidamide analogues of a well-characterized sulfonamide ligand bound to FKBP12 revealed that sulfinamide nitrogen atoms can serve as unprecedented hydrogen-bond acceptors, enabling new exit vectors that allowed remodeling of a subpocket in FKBP12 [1]. This finding demonstrates that the sulfinamide functional group—and by extension N-(2-hydroxyethyl)benzenesulfinamide—offers a distinct H-bond acceptor architecture at the S(O)–N moiety that is unavailable in the sulfonamide analog (N-(2-hydroxyethyl)benzenesulfonamide). The study provides PDB-deposited crystallographic evidence (PDB: 8chl) for the differential binding mode [2].

Protein-ligand interactions Hydrogen bonding FKBP12

Validated Application Scenarios for N-(2-Hydroxyethyl)benzenesulfinamide Based on Quantitative Evidence


Medicinal Chemistry: FKBP12-Targeted Ligand Optimization Leveraging Sulfinamide H-Bond Acceptor Architecture

In structure-based drug design campaigns targeting FKBP12 or homologous peptidyl-prolyl isomerases, N-(2-hydroxyethyl)benzenesulfinamide serves as a scaffold that exploits the sulfinamide nitrogen's ability to act as an H-bond acceptor, a property absent in sulfonamide analogs. The crystallographic evidence from PDB: 8chl demonstrates that sulfinamide-containing ligands remodel the protein subpocket through this unique interaction, making the compound a strategic choice for X-ray co-crystallization and SAR exploration when sulfonamide-based ligands fail to engage this binding site [1].

Dynamic Combinatorial Chemistry: Sulfinamide Crossover Libraries with Oxidative Locking to Sulfonamides

N-(2-Hydroxyethyl)benzenesulfinamide can participate in acid-catalyzed sulfinamide crossover reactions to generate dynamic combinatorial libraries. The S(IV) oxidation state enables mild, selective oxidation (Eox ~0.5 V) to irreversibly lock the equilibrating sulfinamide library members into the corresponding sulfonamides for screening. This two-step workflow—dynamic exchange followed by oxidative fixation—is uniquely accessible to sulfinamides and has been demonstrated for ligand-like sulfonamide library generation, including the discovery of factor Xa inhibitors [2].

Building Block for Functionalized Sulfinamides: Hydroxyethyl Handle for Prodrug or Bioconjugate Synthesis

The terminal primary hydroxyl group on the N-(2-hydroxyethyl) chain (LogP ~1.55, PSA = 68.54 Ų) provides a synthetically addressable nucleophilic handle not present on simpler N-methyl or N-unsubstituted benzenesulfinamides. This enables esterification, etherification, or carbamate formation for the synthesis of prodrugs, affinity probes, or bioconjugates, while retaining the distinctive sulfinamide S(O)–N pharmacophore. The moderate lipophilicity profile (ΔLogP ≈ +1 vs. the sulfonamide analog) also improves membrane partitioning compared to more polar sulfonamide-based building blocks [3].

Asymmetric Synthesis Method Development: Racemic Arylsulfinamide Resolution Studies

For laboratories developing new chiral resolution or asymmetric sulfinamide synthesis methodologies, N-(2-Hydroxyethyl)benzenesulfinamide represents a representative N-alkyl arylsulfinamide substrate that is racemic at sulfur (unlike commercially enantiopure Ellman's or Davis' auxiliaries). This makes it suitable for benchmarking novel resolution catalysts or asymmetric oxidation methods, with established enzymatic resolution benchmarks (Subtilisin E, E > 150 for analogous para-substituted benzenesulfinamides, achieving >99% ee) serving as performance comparators [4].

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